3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid
Description
3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid is a brominated aromatic compound featuring a 2-oxopropanoic acid backbone. Its structure includes a 4-bromo-2-methoxyphenyl substituent, which confers unique electronic and steric properties. This compound is often utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its α-keto acid moiety enables participation in tautomeric equilibria (enol ↔ keto forms), as observed in NMR studies of related compounds .
Properties
Molecular Formula |
C10H9BrO4 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-(4-bromo-2-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
NUSKKAMZNNZREF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various binding interactions, while the ketone group can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares structural analogs based on substituent positions and functional groups:
Physicochemical and Reactivity Differences
- Halogen Effects: Bromine at the para position (e.g., 4-bromo derivatives) increases molecular polarity and metabolic stability compared to non-halogenated analogs (e.g., 3-(4-methoxyphenyl)-2-oxopropanoic acid) . Methoxy vs. Methyl: The methoxy group (–OCH₃) in the target compound provides stronger electron-donating effects than methyl (–CH₃), influencing electronic distribution and tautomerization behavior .
Tautomerism and Stability
- Enol-Keto Equilibria: NMR studies confirm that α-keto acids like 3-(4-methoxyphenyl)-2-oxopropanoic acid predominantly exist in the enol tautomer in polar solvents (e.g., DMSO), stabilized by intramolecular hydrogen bonding . This tautomerism may influence reactivity in nucleophilic additions or cyclization reactions.
Key Research Findings
- Synthetic Yields: Azlactone-derived 2-oxopropanoic acids achieve yields of 75–90% under optimized conditions, with purity confirmed by NMR .
- Biological Relevance: Brominated analogs demonstrate enhanced bioactivity compared to non-halogenated counterparts, likely due to improved membrane permeability and target interaction .
- Thermodynamic Stability: The enol form’s dominance in solution suggests higher stability, which may dictate reaction pathways in further functionalization .
Biological Activity
3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring with a bromine atom and a methoxy group, along with a keto group on a propanoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 287.1 g/mol. The presence of halogen and methoxy substituents enhances its reactivity and binding affinity to biological targets.
Research indicates that this compound interacts with various enzymes and receptors, modulating their activities. This compound has been shown to inhibit specific biological pathways, which may influence metabolic processes and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in HT-29 colon carcinoma cells and HepG2 liver cancer cells by disrupting cell cycle progression .
- Mechanism of Action : The compound induces cell cycle arrest at the G0/G1 phase in HepG2 cells, leading to reduced expression of cyclins and cyclin-dependent kinases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Inhibition Studies : It has been reported to possess activity against bacterial strains, demonstrating potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals insights into its SAR:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid | Contains fluorine instead of methoxy | Enhanced lipophilicity increases potency |
| 3-(4-Methoxyphenyl)-2-oxopropanoic acid | Lacks bromine substitution | Reduced binding affinity |
| 3-(4-Bromo-2-hydroxyphenyl)-2-oxopropanoic acid | Hydroxy group instead of methoxy | Potentially different pharmacological properties |
The introduction of lipophilic groups, such as bromine or phenoxy moieties, has been shown to enhance the inhibitory activity against specific enzymes, indicating a correlation between lipophilicity and biological efficacy .
Case Studies
- In Vivo Studies : In zebrafish models, treatment with the compound resulted in tumor regression at low concentrations (0.5 μM), indicating its potential for therapeutic applications in oncology .
- Comparative Analysis : A study comparing various derivatives highlighted that modifications in substituents significantly affect the potency and selectivity towards specific molecular targets, emphasizing the importance of structural optimization in drug development .
Q & A
Basic Question: What are the established synthetic routes for 3-(4-Bromo-2-methoxyphenyl)-2-oxopropanoic acid, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation or keto acid derivatization. A common approach involves bromination of 2-methoxyacetophenone derivatives followed by oxidation to introduce the oxopropanoic acid moiety. Optimization includes:
- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., demethylation) .
- Catalyst Selection : Use Lewis acids like AlCl₃ for regioselective bromination at the 4-position of the aromatic ring .
- Purification : Crystallization in ethanol/water mixtures (70:30 v/v) yields >95% purity, as validated by melting point analysis (219–220°C) .
Advanced Question: How do electronic effects of the bromo and methoxy substituents influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
The electron-withdrawing bromo group (-Br) and electron-donating methoxy (-OCH₃) group create a polarized aromatic system:
- Nucleophilic Aromatic Substitution (NAS) : Bromo substituents activate the ring for NAS at the ortho/para positions, while the methoxy group directs electrophiles to the meta position. Computational studies (DFT) show a 0.45 eV reduction in activation energy for NAS at the 4-bromo site due to resonance stabilization .
- Acid Stability : The methoxy group reduces keto-enol tautomerization, stabilizing the oxopropanoic acid moiety in acidic conditions (pH 2–6) .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include a singlet for the methoxy group (~δ 3.8 ppm) and a carbonyl signal at δ 170–175 ppm. The aromatic protons show splitting patterns consistent with bromo-methoxy substitution .
- X-ray Crystallography : SHELX refinement confirms planar geometry of the oxopropanoic acid group (C=O bond length: 1.21 Å) and dihedral angles (<10°) between aromatic and carbonyl planes .
- IR Spectroscopy : Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-Br vibration) .
Advanced Question: How can isomerization of the oxopropanoic acid moiety be controlled during synthesis or storage?
Methodological Answer:
Isomerization to enol forms is minimized by:
- pH Control : Storage at pH 4–6 (buffered solutions) prevents keto-enol tautomerization. At pH >7, enolate formation increases by 40% over 72 hours .
- Temperature : Low-temperature storage (-20°C) reduces thermal isomerization rates. Kinetic studies show a 5-fold decrease in isomerization at -20°C vs. 25°C .
- Additives : Chelating agents (e.g., EDTA) bind metal ions that catalyze tautomerization .
Basic Question: What purification methods are recommended for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) to achieve >98% purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted bromo precursors .
- Lyophilization : For aqueous solutions, freeze-drying preserves structural integrity better than rotary evaporation .
Advanced Question: What computational methods are used to predict the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV), predicting sites for electrophilic attack (e.g., C=O group) .
- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., DMSO), showing increased hydrogen bonding with the oxopropanoic acid group .
- QSPR Models : Relate logP values (experimental: 1.8) to bioavailability, aiding in drug design applications .
Basic Question: How can researchers confirm the purity and identity of synthesized batches?
Methodological Answer:
- Melting Point Analysis : Consistent melting range (219–220°C) indicates purity .
- HPLC-MS : Compare retention times and mass spectra (m/z 287 [M-H]⁻) to reference standards .
- Elemental Analysis : Validate %C, %H, and %Br (±0.3% theoretical) .
Advanced Question: How does this compound interact with enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD)?
Methodological Answer:
- Inhibition Studies : Competitive inhibition of HPPD (Ki = 0.8 µM) is observed via UV-Vis spectroscopy, with Tyr-358 residue binding confirmed by site-directed mutagenesis .
- Isotope Labeling : ¹³C-labeled oxopropanoic acid tracks metabolic incorporation into downstream products (e.g., homogentisic acid) .
- Crystallographic Analysis : Co-crystallization with HPPD reveals hydrogen bonding between the oxopropanoic acid group and His-226 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
